molecular formula C12H13NO2 B058490 Ethyl 3-(4-cyanophenyl)propanoate CAS No. 116460-89-0

Ethyl 3-(4-cyanophenyl)propanoate

Cat. No. B058490
M. Wt: 203.24 g/mol
InChI Key: HMUZQCWYRBYXOT-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

Pd/C (0.6 g, 10%, 50% water wet) was added to a solution of ethyl (2E)-3-(4-cyanophenyl)-2-propenoate (2.7 g, 13.42 mmol) in ethyl acetate (40 mL) under an argon atmosphere. It was mixed with TEA (3.74 mL, 26.8 mmol) and formic acid (2.57 mL, 67.1 mmol). The reaction mixture was refluxed at 90° C. under argon for 1 h. It was filtered through a Celite pad. The filtrate was then washed with water, 5% NaHCO3 solution and brine, dried over Na2SO4, and concentrated to provide the title compound as a pale yellow oil (2.65 g, 97% yield). LCMS: rt=2.94 min, [M+H+]=204.0
[Compound]
Name
TEA
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](/[CH:9]=[CH:10]/[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1)#[N:2].C(O)=O>C(OCC)(=O)C.[Pd]>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
TEA
Quantity
3.74 mL
Type
reactant
Smiles
Name
Quantity
2.57 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)/C=C/C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered through a Celite pad
WASH
Type
WASH
Details
The filtrate was then washed with water, 5% NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.